molecular formula C29H29F3N2O6 B11931611 AZD9496 maleate

AZD9496 maleate

Cat. No.: B11931611
M. Wt: 558.5 g/mol
InChI Key: GYRUZXFUFGWTAG-UHFFFAOYSA-N
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Description

Lead Identification Through Directed Screening of Tetrahydro-β-Carboline Analog Libraries

The discovery pipeline began with high-throughput screening of tetrahydro-β-carboline-based libraries, a scaffold previously validated in SERD development due to its conformational adaptability to the ERα LBD. Initial hits were prioritized based on ERα degradation potency (DC50) and antiproliferative activity in MCF-7 breast cancer cells. A lead compound featuring a difluorophenylpropene core demonstrated DC50 = 12 nM and IC50 = 4.1 nM, but suffered from rapid hepatic clearance (CLhep > 30 mL/min/kg).

Comparative analysis of 128 analogs revealed critical structure-activity relationships (SAR):

Substituent Position Modification DC50 (nM) CLhep (mL/min/kg)
R1 (C3) -CH3 vs. -CF3 8 vs. 22 28 vs. 41
R2 (C7) -H vs. -F 15 vs. 4 32 vs. 19
Side Chain Linear vs. Branched Fluoralkyl 9 vs. 3 25 vs. 12

The optimal candidate combined a C3-methyl group, C7-fluorine, and branched 2-fluoro-2-methylpropyl side chain, achieving DC50 = 3 nM with 83% ERα degradation at 10 nM. Molecular dynamics simulations confirmed the tetrahydropyrido[3,4-b]indole system maintains a 140° dihedral angle between the aromatic and heterocyclic rings, enabling simultaneous interaction with Leu387, Met421, and Phe404 residues.

Structure-Based Optimization Leveraging X-Ray Crystallography of ERα-Ligand Complexes

X-ray crystallography of ERα-LBD co-crystallized with early analogs (PDB: 5ACC) revealed three critical binding motifs:

  • The prop-2-enoic acid moiety forms salt bridges with Arg394 and Glu353 (distance: 2.7–3.1 Å)
  • The difluorophenyl group occupies a hydrophobic pocket lined by Leu349, Leu387, and Met343
  • The tetrahydropyridoindole nitrogen hydrogen-bonds with Asp351 (2.9 Å)

To enhance these interactions, four structural optimizations were implemented:

  • Para-Fluorine Addition : Introducing fluorine at C4 of the phenyl ring increased binding free energy (ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for non-fluorinated analog). The electron-withdrawing effect stabilizes the aryl-ERα π-cation interaction with Arg394.
  • Z-Configuration Lock : Constraining the prop-2-enoic acid in the Z-configuration via allylic strain improved proteasomal degradation efficiency (Sinf = 92% vs. 68% for E-isomer).
  • Azetidine Ring Expansion : Replacing the tetrahydropyridoindole’s six-membered ring with a seven-membered azetidine increased LBD surface contact by 18%, yielding DC50 = 0.05 nM.
  • Boronic Acid Isostere : Substituting the terminal carboxylic acid with boronic acid enhanced oral bioavailability (F% = 19.31% in rats) while maintaining ERα antagonism (IC50 = 0.66 nM).

This iterative process reduced the ligand’s solvent-accessible surface area from 412 Ų to 348 Ų, favoring hydrophobic burial in the LBD.

Critical Role of the (1R,3R)-2-(2-Fluoro-2-Methylpropyl) Substituent in Binding Affinity

The (1R,3R)-configured 2-fluoro-2-methylpropyl group contributes three synergistic effects:

  • Steric Complementarity : The geminal dimethyl groups fill a 38 ų hydrophobic cavity between Helix 3 and Helix 11, displacing four water molecules observed in apo-ERα structures.
  • Fluorine-Mediated Polar Interactions : The C-F bond participates in a orthogonal dipole-dipole interaction with His524 (distance: 3.2 Å), contributing -1.3 kcal/mol to binding energy.
  • Metabolic Stabilization : The β-fluorine reduces CYP3A4-mediated oxidation by 74% compared to non-fluorinated analogs, extending plasma half-life (t1/2 = 14.7 h vs. 2.3 h).

Enantiomeric analysis demonstrated the (1R,3R) configuration outperforms (1S,3S) by 240-fold in ERα degradation potency:

Configuration DC50 (nM) Relative Binding Affinity
(1R,3R) 0.05 100%
(1S,3S) 12.1 4.2%
(1R,3S) 8.7 5.8%

Molecular docking revealed the (1R,3R) isomer positions the fluorine atom 2.8 Å from His524’s ε-nitrogen, enabling favorable electrostatic interactions absent in other stereoisomers. This stereospecificity also prevents glucuronidation at the 3-hydroxy group, reducing hepatic clearance to 9.2 mL/min/kg.

Properties

Molecular Formula

C29H29F3N2O6

Molecular Weight

558.5 g/mol

IUPAC Name

but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)

InChI Key

GYRUZXFUFGWTAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydropyrido[3,4-b]indole Core

The tetrahydropyrido[3,4-b]indole moiety is synthesized via Fischer indole synthesis , a widely used method for constructing indole derivatives. Starting from a Boc-protected 4-piperidone and substituted arylhydrazines, the reaction proceeds through acid-catalyzed-sigmatropic rearrangement followed by cyclization . For example, reaction of 3,5-difluoro-4-hydroxyphenylhydrazine (44a ) with Boc-piperidone in ethanol/HCl yields the γ-carboline intermediate 45a in 68% yield .

Key Reaction Conditions :

  • Solvent : Ethanol or acetonitrile

  • Catalyst : Trifluoroboron etherate or HCl

  • Temperature : 80–100°C

  • Yield : 60–85%

Introduction of the 2-Fluoro-2-methylpropyl Side Chain

The 2-fluoro-2-methylpropyl group is introduced via nucleophilic substitution or alkylation . Using 2-fluoro-2-methylpropyl bromide and a base such as K₂CO₃ in DMF, the tetrahydropyridoindole intermediate undergoes alkylation at the indole nitrogen. Optimal conditions include:

  • Molar Ratio : 1:1.2 (indole:alkylating agent)

  • Temperature : 60°C, 12 hours

  • Yield : 75–82%

Fluorination of the Phenyl Ring

The 3,5-difluoro-4-hydroxyphenyl group is synthesized via electrophilic fluorination or halogen exchange . Starting from 4-hydroxybenzaldehyde, fluorination using Selectfluor® in acetic acid at 50°C introduces fluorine atoms at positions 3 and 5 .

Typical Fluorination Data :

Starting MaterialFluorinating AgentSolventTemperatureYield
4-HydroxybenzaldehydeSelectfluor®Acetic Acid50°C88%
4-Hydroxyphenylboronic acidKF/Cu(OAc)₂DMF100°C72%

Knoevenagel Condensation for Prop-2-enoic Acid Formation

The prop-2-enoic acid moiety is formed via Knoevenagel condensation between 3,5-difluoro-4-hydroxyphenylaldehyde and malonic acid. Piperidine catalyzes the reaction in refluxing toluene, yielding (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid.

Optimized Parameters :

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene

  • Temperature : 110°C, 6 hours

  • Yield : 92%

Coupling of Subunits via Sonogashira Reaction

The final assembly employs a Sonogashira cross-coupling to link the tetrahydropyridoindole and prop-2-enoic acid units. Using Pd(PPh₃)₄/CuI as catalysts, the reaction connects the iodophenyl intermediate with the terminal alkyne derivative of prop-2-enoic acid .

Representative Data :

Catalyst SystemBaseSolventYield
Pd(PPh₃)₄/CuIEt₃NTHF78%
PdCl₂(PPh₃)₂/CuIK₂CO₃DMF65%

Final Cyclization and Deprotection

A Pictet-Spengler cyclization closes the tetracyclic system, using TFA to remove Boc protection and facilitate intramolecular condensation . The reaction proceeds in dichloromethane at room temperature, achieving 85% yield.

Critical Steps :

  • Acid Catalyst : Trifluoroacetic acid (TFA)

  • Cyclization Time : 24 hours

  • Workup : Neutralization with NaHCO₃ followed by extraction

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: EtOAc/hexane 1:3) and recrystallized from ethanol/water. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 15.6 Hz, 1H), 6.95 (d, J = 8.4 Hz, 2H), 3.21 (s, 3H)

  • HRMS (ESI) : m/z calcd for C₂₈H₂₄F₃N₂O₄ [M+H]⁺: 533.1684; found: 533.1689

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve yield and safety during fluorination and coupling steps. Key adjustments include:

  • Residence Time : 30 minutes for Knoevenagel condensation

  • Catalyst Recycling : Pd/C filtration and reuse

  • Solvent Recovery : Toluene distillation (>90% recovery)

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Pharmacological Relevance Key Differences
Target Compound But-2-enedioic acid (E-isomer) + tetrahydropyrido[3,4-b]indol 3,5-Difluorophenyl; 2-fluoro-2-methylpropyl Hypothesized antimuscarinic or kinase inhibitor activity High structural complexity; fluorinated aromatic system
Fesoterodine Fumarate But-2-enedioic acid (fumarate salt) + substituted phenyl Di(isopropyl)amino; hydroxymethylphenyl Antimuscarinic for urinary incontinence Simpler structure; lacks heterocyclic core
EP 4,374,877 A2 Derivatives Diazaspiro[4.5]decene + trifluoromethylphenyl Trifluoromethyl; pyrimidinyl Kinase inhibitors (hypothetical) Spirocyclic core vs. pyridoindol; trifluoromethyl enhances lipophilicity
(2Z)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic Acid Prop-2-enoic acid (Z-isomer) Hydroxy/methoxyphenyl Antioxidant or anti-inflammatory activity Z-isomer configuration; polar substituents reduce membrane permeability
(3S,5R,6E)-7-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic Acid Indol + heptenoic acid 4-Fluorophenyl; dihydroxy Metabolic enzyme modulation (e.g., statin-like) Linear aliphatic chain vs. rigid pyridoindol; hydroxyl groups improve solubility

Physicochemical Properties

Property Target Compound Fesoterodine Fumarate EP 4,374,877 A2 Derivatives
Molecular Weight ~650 g/mol (estimated) 527.63 g/mol ~700–750 g/mol
Solubility (Water) Low (hydrophobic substituents) Moderate (fumarate salt enhances solubility) Very low (trifluoromethyl groups)
LogP ~3.5–4.0 (predicted) 2.8 ~4.5–5.0
Metabolic Stability High (fluorine atoms reduce CYP450 metabolism) Moderate (hydroxymethyl metabolism site) High (spirocyclic core resists oxidation)

Biological Activity

But-2-enedioic acid, commonly known as fumaric acid, is a dicarboxylic acid with a significant presence in both biological and pharmaceutical contexts. The specific compound of interest, 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid , is a complex derivative that has been studied for its biological activities, particularly in the realm of cancer therapy and metabolic regulation.

Chemical Structure and Properties

The compound features a unique structure that combines a butenedioic acid backbone with a multi-functional aromatic system. This configuration allows for diverse interactions with biological targets, enhancing its potential pharmacological applications.

Key Properties

PropertyValue
Molecular FormulaC22H24F2N2O4
Molecular Weight404.43 g/mol
LogP0.21
Solubility24.1 g/L
pKa4.41

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cancer progression and metabolic pathways. Research indicates that it may function as an estrogen receptor downregulator (SERD) , similar to other compounds being evaluated for breast cancer treatment. Its mechanism involves:

  • Binding to Estrogen Receptors : The compound selectively binds to estrogen receptors, leading to the downregulation of estrogen-mediated signaling pathways.
  • Induction of Apoptosis : By restoring the function of mutant p53 proteins in cancer cells, it promotes apoptosis and inhibits tumor growth.
  • Modulation of Metabolic Pathways : The compound may influence various metabolic pathways by acting as an enzyme inhibitor or modulator.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (Colon Cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • MCF-7 (Breast Cancer) : Induction of apoptosis through activation of caspase pathways.

In Vivo Studies

Preclinical animal models have shown promising results:

  • Tumor Growth Inhibition : Significant reduction in tumor size in xenograft models treated with the compound.
  • Safety Profile : Toxicity studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

Case Studies

  • Breast Cancer Treatment :
    • A clinical trial evaluating the efficacy of this compound as a SERD showed improved patient outcomes compared to traditional therapies.
    • Patients exhibited reduced tumor markers and enhanced quality of life during treatment.
  • Metabolic Regulation :
    • Studies on metabolic syndrome indicated that the compound may improve insulin sensitivity and reduce inflammation markers in obese models.

Q & A

Q. How to reconcile conflicting data on blood-brain barrier (BBB) penetration?

  • Factors : LogD (optimal range 2–3), P-glycoprotein efflux, and free fraction in plasma.
  • Methodology :
  • In vitro : MDCK-MDR1 assay for P-gp efflux ratio.
  • In vivo : CSF/plasma ratio measurements in rodent models .

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